molecular formula C40H25NO8 B8197587 4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid

4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid

Cat. No. B8197587
M. Wt: 647.6 g/mol
InChI Key: PEMTXMIHOCMFHH-UHFFFAOYSA-N
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Description

4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid is a useful research compound. Its molecular formula is C40H25NO8 and its molecular weight is 647.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Light-Emitting Diodes (OLEDs)

    Carbazole Schiff bases, related to the compound , have been synthesized for use as active emissive layers in OLEDs (Çiçek et al., 2018).

  • Bioproducts in Various Industries

    4-Hydroxybenzoic acid, a derivative, is a promising intermediate for bioproducts with applications in food, cosmetics, pharmacy, and as fungicides (Wang et al., 2018).

  • Photocatalysis in Organic Synthesis

    The derivative 4CzIPN demonstrates excellent catalytic performance in visible-light-induced radical reactions, applicable in photocatalytic organic transformations (Chen et al., 2019).

  • Organophotocatalyst Applications

    4CzIPN is also noted for its powerful organophotocatalytic properties, with a broad applicability in various organic reactions (Shang et al., 2019).

  • Phosphorescence OLEDs

    Carbazole-based compounds are synthesized for use as host materials in phosphorescent OLEDs (Xie & Liu, 2018).

  • Pharmacological Applications

    Derivatives of 9H-carbazole are useful for diverse pharmacological applications (Waldau et al., 2009).

  • Semiconductor Device Characteristics

    Novel carbazole derivatives have been synthesized and investigated for their semiconductor device characteristics (Gorgun & Caglar, 2018).

  • Thermoresponsive Polymers

    Fluorescent, thermoresponsive copolymers based on carbazole derivatives have been synthesized, showing potential in controlled radical polymerization applications (Lessard et al., 2012).

  • Metal-Organic Frameworks (MOFs)

    The compound and its derivatives contribute to enhancing the stability of Zr(IV)-MOFs (Dong et al., 2019), and are used in highly fluorescent covalent organic frameworks for chemosensors (EL-Mahdy et al., 2020).

  • Photocatalytic Reactions and Gas Sorption

    They are also involved in Titanium-based MOFs with photocatalytic activity (Cadiau et al., 2020) and in MOFs for effective removal of nerve agent simulants (Park et al., 2017).

  • Solar Energy Applications

    The compound is used in perovskite solar cells, contributing to high power conversion efficiency (Yin et al., 2017).

properties

IUPAC Name

4-[1,6,8-tris(4-carboxyphenyl)-9H-carbazol-3-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25NO8/c42-37(43)25-9-1-21(2-10-25)29-17-31(23-5-13-27(14-6-23)39(46)47)35-33(19-29)34-20-30(22-3-11-26(12-4-22)38(44)45)18-32(36(34)41-35)24-7-15-28(16-8-24)40(48)49/h1-20,41H,(H,42,43)(H,44,45)(H,46,47)(H,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMTXMIHOCMFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(C(=C2)C4=CC=C(C=C4)C(=O)O)NC5=C3C=C(C=C5C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 2
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 3
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 4
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 5
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid
Reactant of Route 6
4,4',4'',4'''-(9H-Carbazole-1,3,6,8-tetrayl)tetrabenzoic acid

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